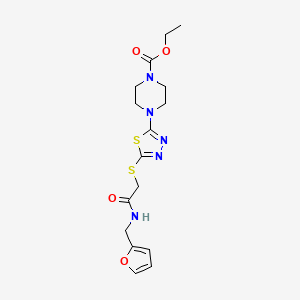
N1-(3-acetamidophenyl)-N2-(4-methoxybenzyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3-acetamidophenyl)-N2-(4-methoxybenzyl)oxalamide, commonly known as AMBO, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. AMBO is a synthetic compound that belongs to the oxalamide family and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of AMBO is not fully understood. However, it is believed that AMBO exerts its antitumor activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in gene expression and are often overexpressed in cancer cells. By inhibiting HDAC activity, AMBO can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
AMBO has been shown to exhibit significant antitumor activity in vitro and in vivo. In addition, AMBO has been shown to inhibit the production of inflammatory cytokines and has been studied for its potential use as an anti-inflammatory agent. AMBO has also been shown to exhibit low toxicity in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of AMBO is its potential use as an antitumor agent. AMBO has been shown to exhibit significant antitumor activity against various cancer cell lines, making it a promising candidate for further development. However, one of the limitations of AMBO is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
Further research is needed to fully understand the mechanism of action of AMBO and its potential applications in various fields of science. Future studies should focus on optimizing the synthesis of AMBO and improving its solubility in water. In addition, further studies are needed to evaluate the toxicity of AMBO in animal models and to determine its pharmacokinetic properties. Finally, future studies should focus on developing novel analogs of AMBO with improved activity and selectivity.
Conclusion:
In conclusion, AMBO is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. AMBO has been shown to exhibit significant antitumor activity against various cancer cell lines and has been studied for its potential use as an anti-inflammatory agent. However, further research is needed to fully understand the mechanism of action of AMBO and its potential applications in various fields of science.
Méthodes De Synthèse
AMBO has been synthesized using various methods, including the reaction of 4-methoxybenzylamine with 3-acetamidophenyl isocyanate in the presence of triethylamine. Another method involves the reaction of 4-methoxybenzylamine with 3-acetamidophenyl isocyanate in the presence of N,N-dimethylformamide. The synthesis of AMBO can also be achieved using the reaction of 4-methoxybenzylamine with 3-acetamidophenyl isocyanate in the presence of 1,4-dioxane.
Applications De Recherche Scientifique
AMBO has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, pharmacology, and drug development. AMBO has been shown to exhibit significant antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. AMBO has also been studied for its potential use as an anti-inflammatory agent and has been shown to inhibit the production of inflammatory cytokines.
Propriétés
IUPAC Name |
N'-(3-acetamidophenyl)-N-[(4-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-12(22)20-14-4-3-5-15(10-14)21-18(24)17(23)19-11-13-6-8-16(25-2)9-7-13/h3-10H,11H2,1-2H3,(H,19,23)(H,20,22)(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCWDLFNNINNNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-6-[(3,4-dimethylphenyl)sulfonyl]nicotinamide](/img/structure/B2403838.png)
![N-(3-acetylphenyl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2403839.png)
![tert-butyl [(1S)-1-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]carbamate](/img/structure/B2403841.png)

![3-Amino-6-(pyridin-4-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2403843.png)

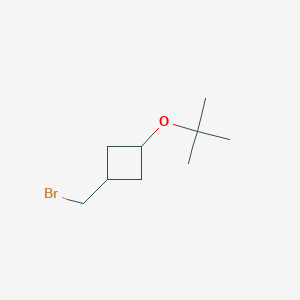

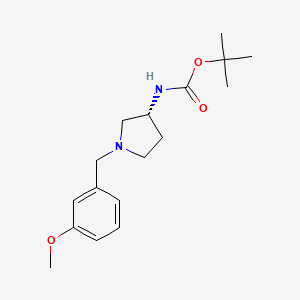
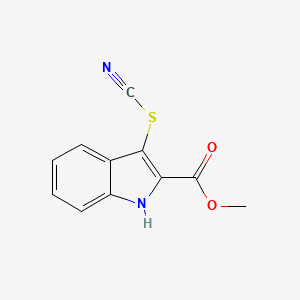
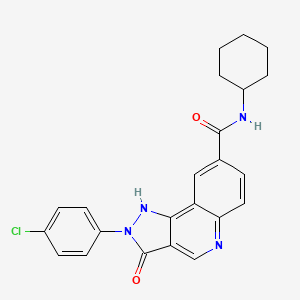
![7-(2-chlorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2403855.png)
![ethyl 2-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2403856.png)
